

An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde: Synthesis and Characterization

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Compound of Interest

Compound Name: 3-(Triisopropylsilyl)propiolaldehyde

Cat. No.: B176532

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-(triisopropylsilyl)propiolaldehyde**, a valuable bifunctional molecule in organic synthesis. Its utility stems from the presence of both a reactive aldehyde group and a sterically hindered silyl-protected alkyne, allowing for selective transformations at either end of the molecule. This document details a common synthetic protocol and provides key characterization data.

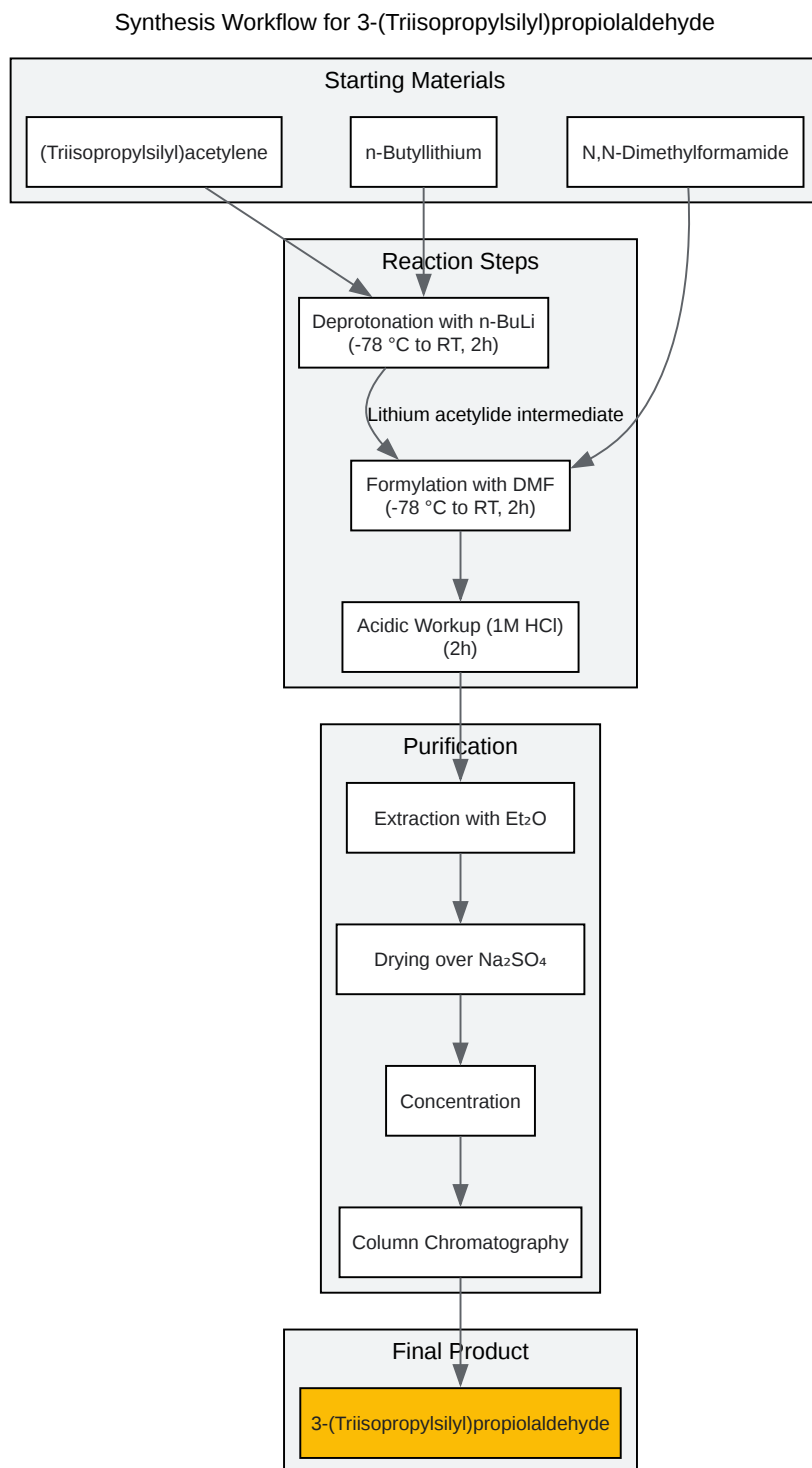
Physicochemical Properties

| Property | Value | Reference |
|--------------------|---|--------------|
| Molecular Formula | C ₁₂ H ₂₂ OSi | [1][2][3][4] |
| Molecular Weight | 210.39 g/mol | [1][2][3][4] |
| Appearance | Colorless oil | [5] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][6] |

Synthesis of 3-(Triisopropylsilyl)propiolaldehyde

A widely employed method for the synthesis of **3-(triisopropylsilyl)propionaldehyde** involves the formylation of the lithium salt of triisopropylsilylacetylene with N,N-dimethylformamide (DMF).

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of **3-(triisopropylsilyl)propionaldehyde**.

Detailed Experimental Protocol

This protocol is adapted from a published procedure.^[5]

- **Deprotonation:** To a solution of (triisopropylsilyl)acetylene (2.0 mL, 8.66 mmol) in diethyl ether (5 mL) at -78 °C under a nitrogen atmosphere, n-butyllithium solution (7.58 mL, 1.6 M in hexane) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
- **Formylation:** The reaction mixture is cooled back down to -78 °C, and N,N-dimethylformamide (DMF) (1.29 mL, 16.72 mmol) is added. The solution is then allowed to warm to room temperature and is stirred for an additional 2 hours.
- **Workup and Purification:** A 1M hydrochloric acid solution (20 mL) is added to the reaction mixture, and it is stirred vigorously for 2 hours. The product is then extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated using a rotary evaporator. The crude product is purified by column chromatography to yield the final product as a colorless oil (1.7 g, 93% yield).^[5]

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |
|-----------------------------|-----------------|---------------------------------------|--|
| ^1H | CDCl_3 | 9.19 | s, 1H, Aldehyde proton |
| ^1H | CDCl_3 | 1.12-1.06 | m, 21H, Isopropyl protons |
| ^{13}C (Predicted) | CDCl_3 | ~177 | Aldehyde carbonyl (C=O) |
| ^{13}C (Predicted) | CDCl_3 | ~103 | Acetylenic carbon (Si-C \equiv) |
| ^{13}C (Predicted) | CDCl_3 | ~95 | Acetylenic carbon ($\equiv\text{C-CHO}$) |
| ^{13}C (Predicted) | CDCl_3 | ~18 | Isopropyl methyl carbons |
| ^{13}C (Predicted) | CDCl_3 | ~11 | Isopropyl methine carbons |

Note: ^{13}C NMR data is predicted based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm^{-1}) | Functional Group |
|---------------------------------|---|
| ~2945, 2865 | C-H stretch (isopropyl) |
| ~2150 | $\text{C}\equiv\text{C}$ stretch (alkyne) |
| ~1670 | $\text{C}=\text{O}$ stretch (aldehyde) |

Note: IR data is predicted based on characteristic absorption bands for the functional groups present in the molecule.

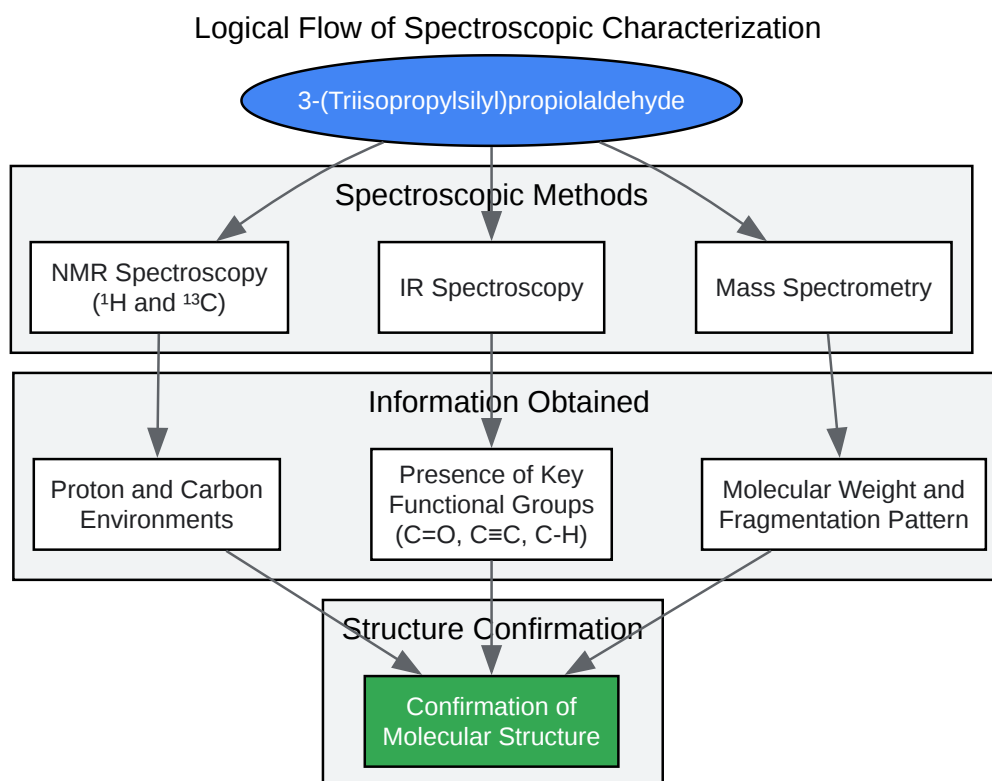
Mass Spectrometry (MS) (Predicted)

The mass spectrum of **3-(triisopropylsilyl)propiolaldehyde** is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
|-----------------|-----------------------|---|
| 210 | $[M]^+$ | Molecular Ion |
| 167 | $[M - C_3H_7]^+$ | Loss of an isopropyl group |
| 181 | $[M - CHO]^+$ | Loss of the formyl radical |
| 139 | $[M - C_3H_7 - CO]^+$ | Subsequent loss of CO from the m/z 167 fragment |

Note: Mass spectrometry data is predicted based on common fragmentation patterns of silyl compounds and aldehydes.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Logical Relationship of Characterization Data



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Caption: Interrelation of spectroscopic methods for structural elucidation.

Conclusion

This technical guide provides essential information for the synthesis and characterization of **3-(triisopropylsilyl)propiolaldehyde**. The detailed synthetic protocol and the compiled actual and predicted spectroscopic data serve as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors. The provided workflows and data tables are designed for clarity and ease of use in a laboratory setting.

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